A Comprehensive Technical Guide to the Synthesis and Purification of Sodium Copper Chlorophyllin
A Comprehensive Technical Guide to the Synthesis and Purification of Sodium Copper Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
Sodium copper chlorophyllin (SCC), a semi-synthetic derivative of chlorophyll, is a water-soluble colorant and valued compound in the pharmaceutical, food, and cosmetic industries.[1][2] Its stability, vibrant green color, and potential antioxidant and antimutagenic properties make it a subject of significant interest.[1][3] This guide provides an in-depth overview of the core processes involved in its synthesis and purification, presenting detailed experimental protocols, quantitative data, and a visual representation of the manufacturing workflow.
The synthesis of sodium copper chlorophyllin is a multi-step process that begins with the extraction of chlorophyll from plant sources. The core transformation involves the saponification of the chlorophyll molecule to remove the phytol tail and methyl ester group, followed by the replacement of the central magnesium ion with copper.[1] Subsequent purification and salification steps yield the final, stable, water-soluble product.
I. Synthesis and Purification Workflow
The overall process for producing sodium copper chlorophyllin involves a series of sequential chemical and physical separation steps. The typical workflow begins with chlorophyll-rich biomass and proceeds through extraction, saponification, copper insertion, purification, and finally, salification and drying to obtain the finished product.
Caption: General workflow for the synthesis and purification of Sodium Copper Chlorophyllin.
II. Experimental Protocols
The following sections detail the methodologies for the key stages of synthesis and purification, with quantitative data summarized in tables for clarity and comparison.
1. Chlorophyll Extraction
The initial step involves extracting chlorophyll from various raw materials. Common sources include spinach, silkworm excrement, bamboo leaves, and microalgae.[4][][6] Organic solvent extraction is the standard method, leveraging chlorophyll's solubility in solvents like ethanol and acetone.[4]
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Protocol Example (from Spinach): Fresh spinach leaves are treated with 65% ethanol at 65°C to extract the chlorophyll.[7]
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Protocol Example (from Silkworm Excrement): Dried silkworm excrement powder is extracted using a mixture of ethanol and acetone in a water bath at 75-79°C.[4]
2. Saponification (Alkaline Hydrolysis)
Saponification is a critical step where the ester bonds in the chlorophyll molecule are hydrolyzed under alkaline conditions. This process removes the phytol tail and methyl group, converting chlorophyll into water-soluble chlorophyllin salts.[4][8]
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Methodology: The chlorophyll extract or paste is treated with a sodium hydroxide (NaOH) solution, often in an alcohol or acetone medium. The reaction is typically heated and stirred for a set duration to ensure complete hydrolysis.[9][10] Following the reaction, unsaponifiable materials (like carotenoids) are separated, often by adding acetone to create a solid-liquid phase, allowing for filtration.[9][10]
Table 1: Comparative Experimental Protocols for Saponification
| Raw Material Source | Saponification Agent & Concentration | Solvent | Temperature (°C) | Time | Final pH | Reference |
|---|---|---|---|---|---|---|
| Chlorophyll Paste | NaOH Solution | Direct addition to paste | 40 - 60 | 60 - 90 min | 12 - 14 | [9][10] |
| Chlorophyll Paste | 3.5% NaOH Aqueous Solution | Water | 55 | 6 h | Not Specified | [11][12] |
| Spinach Extract | 5% NaOH Solution | Ethanol | Not Specified | 20 min | Not Specified | [7] |
| Chlorophyll Extract | 1% NaOH in Ethanol | Ethanol | 60 | 30 - 45 min | 9 - 10 | [13] |
| Microalgae Biomass | Ethanol-NaOH Solution | Ethanol | 70 | 1 h | Not Specified |[8] |
3. Copper Insertion (Copperization)
In this step, the magnesium ion at the center of the chlorophyllin molecule is replaced by a copper ion, significantly increasing the molecule's stability.[1] This is typically achieved by adding a copper salt, most commonly copper sulfate (CuSO₄), to an aqueous solution of the saponified chlorophyllin.[9][13] The solution is often acidified with an acid like HCl to facilitate the reaction and precipitate the resulting copper chlorophyllin acid.[9]
-
Methodology: The saponified solid is dissolved in water. A solution of copper sulfate is added, and the mixture is heated.[9] Afterward, the pH is adjusted to an acidic range (pH 1-2) using HCl, causing the crude copper chlorophyllin acid to crystallize and precipitate.[9] The solid is then collected via filtration.[9]
Table 2: Comparative Experimental Protocols for Copper Insertion
| Starting Material | Copper Salt & Concentration | Temperature (°C) | Time | pH Adjustment | Reference |
|---|---|---|---|---|---|
| Saponified Solid | CuSO₄ (3-4% of initial paste weight) | 50 - 60 | 30 min | Adjust to pH 1-2 with HCl | [9] |
| Saponified Supernatant | CuSO₄ (5% of initial paste mass) | 50 | 2.5 h | Not Specified | [11][12] |
| Neutralized Chlorophyllide | 1% CuSO₄ Solution | Room Temperature | 30 min | Previously neutralized to pH 7.0 | [13] |
| Saponified Chlorophyll | Cupric Chloride (5g) | 30 - 50 | 3 h | Not Specified |[14] |
4. Purification
Purification is essential to remove impurities, including unsaponified lipids, other pigments, and residual solvents. This is typically achieved through a series of solvent washes and precipitations.
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Methodology: The crude copper chlorophyllin acid is washed or dissolved in solvents like acetone to remove soluble impurities.[9] It is then often reprecipitated using a non-polar solvent like gasoline or petroleum ether.[9] The purified solid is washed with water and ethanol solutions to remove any remaining water-soluble or alcohol-soluble impurities.[4] Advanced techniques such as supercritical CO₂ purification have also been developed to improve yield and environmental friendliness.[14]
Table 3: Purification Methodologies and Parameters
| Purification Step | Solvents / Method | Key Parameters | Reference |
|---|---|---|---|
| Precipitation & Washing | Acetone, 120# Gasoline | Dissolve crude product in acetone, add gasoline (3-5x volume), stir at 40-50°C for 30 min. | [9] |
| Washing | Distilled Water, 40% Ethanol | Wash filter residue first with distilled water, then 2-3 times with 40% ethanol. | [4] |
| Supercritical Purification | Supercritical CO₂ | Pressure: 15–35 MPa; Temperature: 35–65°C; Time: 2 hours. | [14] |
| Washing | Deionized Water, 30-40% Ethanol, Petroleum Ether | Sequential washes of the filtered crude product to remove different impurity types. |[15] |
5. Salification and Drying
The final step involves converting the purified copper chlorophyllin acid into its sodium salt to enhance water solubility.
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Methodology: The refined copper chlorophyllin acid is dissolved in a solvent like acetone.[9] A solution of NaOH in ethanol is then added while stirring to adjust the pH to an alkaline range (typically 10-12), causing the sodium salt to crystallize and precipitate.[4][9][16] The final product is collected by filtration, washed (e.g., with 95% ethanol), and dried, often at a controlled temperature (e.g., 60°C or below 105°C), to yield the final dark green powder.[4][15]
III. Quality Control and Analysis
Rigorous quality control is necessary to ensure the purity, safety, and efficacy of the final product. Key analytical tests include spectrophotometry, chromatography, and determination of copper content.
Table 4: Key Analytical Parameters for Quality Control
| Parameter | Method | Typical Conditions / Wavelengths | Acceptance Criteria / Notes | Reference |
|---|---|---|---|---|
| Absorbance Spectrum | UV-Vis Spectrophotometry | Soret Peak: ~405 nm; Q-band Peak: ~630 nm in aqueous solution. | Peaks confirm the molecular structure. Absorbance value (A 1%, 1 cm) at 405 nm in pH 7.5 buffer should not be less than 540. | [17][18][19] |
| Purity / Component Analysis | High-Performance Liquid Chromatography (HPLC) | Column: C18; Mobile Phase: Methanol/Ammonium Acetate buffer (90:10); Detection: 405 nm. | To identify and quantify major chlorophyllin components (e.g., Cu-chlorin e6) and impurities. | [][20][21] |
| Total Copper Content | Atomic Absorption Spectrometry (AAS) | Ash sample, dissolve in acid, analyze via AAS at 324.8 nm. | Typically 3.5-6.5%. | [19][22] |
| Free Ionizable Copper | AAS | Dissolve sample, adjust pH to 3.0, separate aqueous phase, and analyze. | Not more than 200 mg/kg (0.02%). | [17] |
| Residual Solvents | Gas Chromatography (GC) | Headspace analysis. | Acetone, ethanol, hexane, etc., not more than 50 mg/kg. Dichloromethane not more than 10 mg/kg. | [17] |
| Identity | Chemical Tests / pH | Forms a precipitate in acidic conditions (pH < 6.0). | Confirms the salt form and solubility characteristics. |[4][19] |
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